Product packaging for 2-(Pyridin-2-yl)pyrimidine(Cat. No.:CAS No. 10198-83-1)

2-(Pyridin-2-yl)pyrimidine

Cat. No.: B3183638
CAS No.: 10198-83-1
M. Wt: 157.17 g/mol
InChI Key: YJVKLLJCUMQBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 2-(Pyridin-2-yl)pyrimidine structure is a privileged scaffold in medicinal chemistry and materials science, serving as a key precursor for developing novel compounds with significant biological and photophysical properties. In pharmaceutical research, this heterocyclic system is a core structure in designing potent anti-fibrotic agents. Scientific studies have demonstrated that derivatives incorporating carboxamide functionalities at the pyrimidine ring exhibit exceptional activity against hepatic stellate cells (HSC-T6), a primary cell type involved in liver fibrosis. Specifically, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate have shown superior anti-proliferative effects compared to standard drugs like Pirfenidone, with IC50 values of approximately 45-46 μM. These derivatives function by effectively inhibiting collagen synthesis and reducing hydroxyproline content in vitro, positioning the this compound scaffold as a highly promising template for developing novel anti-fibrotic therapeutics . Beyond biomedical applications, the this compound motif is also valuable in materials chemistry. Its molecular structure allows it to act as a versatile ligand for coordinating metal ions, such as copper(I). The resulting coordination complexes are of great interest due to their tunable luminescent properties, which have potential applications in the development of sensors and light-emitting materials . This product, this compound, is provided as a key chemical building block to support innovation in these research fields. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B3183638 2-(Pyridin-2-yl)pyrimidine CAS No. 10198-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVKLLJCUMQBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437969
Record name Pyrimidine, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10198-83-1
Record name Pyrimidine, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 2 Pyridin 2 Yl Pyrimidine Scaffolds

Direct Synthesis Approaches to 2-(Pyridin-2-yl)pyrimidine Core Structures

The construction of the this compound core can be achieved through several direct synthetic routes. These methods often involve the condensation of a pyridine-containing precursor with a pyrimidine-forming synthon.

A practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) has been developed utilizing a Negishi cross-coupling reaction. This one-step process involves the reaction of in situ prepared 2-pyridylzinc chloride with 5-iodo-2-chloropyrimidine, catalyzed by Pd(PPh₃)₄. This method is advantageous for large-scale production as it avoids the need for chromatographic purification. researchgate.net

Another approach involves the reaction of pyridine (B92270) N-oxides with various reagents. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) can yield 2-substituted pyridines. organic-chemistry.org These can then be further elaborated to form the pyrimidine (B1678525) ring.

Furthermore, multicomponent reactions offer an efficient pathway to substituted pyridines and pyrimidines. For example, a protocol involving aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation can selectively produce functionalized 2,4,6-triaryl pyridines and pyrimidines. researchgate.net

The following table summarizes some direct synthesis approaches:

Starting MaterialsReagents and ConditionsProductReference
2-Pyridylzinc chloride, 5-Iodo-2-chloropyrimidinePd(PPh₃)₄2-Chloro-5-(pyridin-2-yl)pyrimidine researchgate.net
Pyridine N-oxides, Grignard reagentsAcetic anhydride or DMF2-Substituted pyridines organic-chemistry.org
Aromatic ketones, Aldehydes, HMDSMicrowave irradiationFunctionalized 2,4,6-triaryl pyridines/pyrimidines researchgate.net

Functionalization and Derivatization Strategies for this compound

Once the this compound core is established, further modifications can be introduced to modulate its properties. These strategies include the introduction of various functional groups and the formation of fused ring systems.

Introduction of Carboxylic Acid Moieties onto the Pyrimidine Ring

The introduction of a carboxylic acid group onto the pyrimidine ring of the this compound scaffold is a key functionalization step. This is often achieved through the hydrolysis of a corresponding ester precursor.

For instance, this compound-5-carboxylic acid can be synthesized from its ethyl ester derivative. The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in aqueous ethanol. Another example is the synthesis of 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, which is achieved by hydrolyzing the corresponding ethyl ester with sodium hydroxide in methanol. nih.gov

Similarly, this compound-4-carboxylic acid is another important derivative. biosynth.com The synthesis of these carboxylic acids provides a handle for further modifications, such as amidation, to create libraries of compounds with diverse biological activities. nih.gov

A general scheme for this transformation is as follows: Starting Ester + Base (e.g., NaOH) → Carboxylic Acid

Starting EsterProduct Carboxylic AcidReference
Ethyl this compound-5-carboxylateThis compound-5-carboxylic acid
Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid nih.gov
Methyl 2-methyl-6-(pyridin-2-yl)pyrimidine-4-carboxylate2-Methyl-6-(pyridin-2-yl)pyrimidine-4-carboxylic acid cymitquimica.com
ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid sigmaaldrich.com

Synthesis of Ureido and Thiourea (B124793) Derivatives

Urea (B33335) and thiourea functionalities are frequently incorporated into heterocyclic scaffolds to enhance their biological activities. The synthesis of ureido and thiourea derivatives of this compound has been explored.

A series of novel pyrimidine-based thiourea compounds have been synthesized with good to excellent yields (61–88%). These compounds feature a central pyrimidine ring with phenyl-substituted thiourea motifs. researchgate.net Another study reports the synthesis of 1-cyclohexyl-3-(pyridin-2-yl) thiourea and related derivatives through the reaction of different amines with isothiocyanates in a non-catalytic environment. researchgate.net

The synthesis of 6-substituted-2-ureido-4-ferrocenylpyrimidines has also been accomplished in a three-step route. The final step involves the reaction of aminopyrimidines with isocyanates. mdpi.com This approach has been used to create derivatives for studying host-guest interactions. mdpi.comresearchgate.net

The general synthetic approach involves reacting an amino-substituted pyridinylpyrimidine with an appropriate isocyanate or isothiocyanate.

ReactantsProduct TypeReference
Amino-substituted pyridinylpyrimidine, Isocyanate/IsothiocyanateUreido/Thiourea derivative researchgate.netmdpi.com
2-Aminopyrimidine (B69317), o-(p-tolyl)-chlorothionoformate, TriethylamineThiourea derivative intermediate rsc.org

Incorporation of Pyrazole (B372694) Substituents

The pyrazole moiety is another important heterocycle known for its diverse biological activities. The incorporation of pyrazole substituents onto the this compound scaffold can lead to novel compounds with interesting properties.

One synthetic strategy involves the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives. For example, the reaction of an α,β-unsaturated ketone with hydrazine hydrate (B1144303) in the presence of acetic acid can lead to the formation of a pyrazole ring. nih.gov A variety of substituted pyrazoles can be synthesized through different cyclization strategies, often involving hydrazines and a suitable carbonyl or alkyne precursor. organic-chemistry.orgmdpi.com

While the direct coupling of a pre-formed pyrazole to the this compound core is a viable strategy, building the pyrazole ring onto a pyridinylpyrimidine precursor allows for greater structural diversity.

PrecursorsReaction TypeResulting StructureReference
α,β-Unsaturated ketone, HydrazineCyclocondensationPyrazole-substituted heterocycle nih.gov
Hydrazines, AlkynesRhodium-catalyzed addition-cyclizationSubstituted pyrazoles organic-chemistry.org

Design and Synthesis of Schiff Base Ligands Incorporating the Pyridylpyrimidine Moiety

Schiff bases are versatile ligands in coordination chemistry and are also known for their biological activities. The incorporation of the this compound moiety into Schiff base structures has been an active area of research.

A common method for synthesizing Schiff bases is the condensation reaction between an amino-substituted heterocycle and a suitable aldehyde or ketone. For example, the Schiff base 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate has been synthesized by the condensation of 2-aminopyrimidine and 2-benzoylpyridine (B47108). scirp.orgscirp.org

Another example is the synthesis of (E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine from 6-(thiophen-2-yl)pyridine-2-carbaldehyde and 1H-benzimidazole-2-amine. tandfonline.com These Schiff base ligands can then be used to form metal complexes with various transition metals.

The general reaction is as follows: Amino-pyridinylpyrimidine + Aldehyde/Ketone → Schiff Base

Amine ComponentCarbonyl ComponentProduct Schiff BaseReference
2-Aminopyrimidine2-Benzoylpyridine1-Phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate scirp.orgscirp.org
2-AminopyrazinePyridine-2-carboxaldehyde2-(Pyridine-2′-carboxaldehydimino) pyrazine jetir.org
1H-Benzimidazole-2-amine6-(Thiophen-2-yl)pyridine-2-carbaldehyde(E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine tandfonline.com

Formation of Pyrido[x,y-d]pyrimidine Systems and Related Fused Heterocycles

The fusion of a pyridine ring to the pyrimidine ring of the this compound system leads to the formation of pyrido[x,y-d]pyrimidine systems. These fused heterocyclic systems are of great interest due to their presence in many biologically active molecules. mdpi.com

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved through various cyclization reactions. For instance, treatment of 2-amino-5-carbonitrile-4-methyl-6-phenylpyridine with reagents like ethyl acetoacetate, acetic anhydride, formic acid, urea, or thiourea can yield the corresponding pyrido[2,3-d]pyrimidine derivatives. mdpi.com

Another approach involves the synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, which are potent inhibitors of cyclin-dependent kinases. scispace.com The synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives has also been reported through one-pot reactions. saspublishers.com

The following table highlights some synthetic routes to fused systems:

Starting MaterialReagentsFused SystemReference
2-Amino-5-carbonitrile-4-methyl-6-phenylpyridineUrea/ThioureaPyrido[2,3-d]pyrimidine mdpi.com
Substituted 2-aminopyridines-2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones scispace.com
Various starting materialsOne-pot reactionPyrido[1,2-a]pyrimidine derivatives saspublishers.com
N-cyclohexyl derivative, cyanoacetamideCyclizationNicotinamide, precursor to Pyrido[2,3-d]pyrimidine rsc.org

Ligand Transformation Pathways and In Situ Complex Formation

The this compound scaffold and its precursors can undergo various transformations, leading to the in situ formation of novel ligands and metal complexes. These transformations are often mediated by the presence of a metal ion and specific reaction conditions.

One notable example involves the in situ formation of transformed ligands from 2-cyanopyrimidine (B83486) in the presence of nickel(II) and hydroxylamine (B1172632) hydrochloride. This reaction yields two distinct nickel-coordinated complexes. One is a mononuclear complex with a tetra-coordinated square planar geometry, featuring a 1,3,5-triazapentadienato (imidoylamidinato) ligand. The other is a dinuclear complex with a hexa-coordinated distorted octahedral geometry, containing an N-(methoxy(pyrimidin-2-yl)(pyrimidine-2-carboxamido)methyl)pyrimidine-2-carboxamide ligand. rsc.org Density functional theory (DFT) calculations have been employed to elucidate the synthetic pathways of these transformed ligands. rsc.org

Another instance of in situ ligand transformation is the metal-assisted hydrolysis of a Schiff base derived from 2-aminopyrimidine and 2-benzoylpyridine. The intended Schiff base, 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate, hydrolyzes in the presence of V(IV), Co(II), and Cu(II) salts. This hydrolysis results in the formation of binuclear metal complexes containing 2-benzoylpyridine and phenyl(pyridin-2-yl)methanediol as ligands. scirp.org

Furthermore, the reaction of (E)-4-(2-((pyridin-2-yl)methylene)hydrazinyl)quinazoline (HL) with Cu(II) in the presence of non-steroidal anti-inflammatory drugs can lead to the in situ formation of a methoxylated derivative of the primary ligand. rsc.org This "copper-mediated methoxylation" results in the addition of a methoxy (B1213986) group to the imino carbon atom. rsc.org

Similarly, the synthesis of a copper(II) acetate (B1210297) complex with unsubstituted 1,2,3-triazolo[1,5-a]pyridine (tzp) was achieved serendipitously through an in situ oxidative N–N bond coupling from a precursor ligand, tert-butyl 2-(pyridine-2-yl-methylene)hydrazinecarboxylate (Pytc). bohrium.com

These examples highlight the dynamic nature of the this compound system and its precursors, where the reaction conditions and the presence of metal ions can direct the formation of unexpected and novel complex architectures.

Catalytic Methodologies in this compound Synthesis and Functionalization

Catalytic methods play a crucial role in both the synthesis and functionalization of the this compound scaffold, offering efficient and selective routes to a wide range of derivatives.

Synthesis:

A practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine has been developed using a Negishi cross-coupling reaction. This one-step process involves the coupling of in situ prepared 2-pyridylzinc chloride with 5-iodo-2-chloropyrimidine, catalyzed by Pd(PPh₃)₄. acs.org This method provides the desired product in good yields and has been successfully scaled up to the kilogram level. acs.org

Another approach to pyrimidine synthesis involves a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by NH₄I under metal- and solvent-free conditions. organic-chemistry.org While not specific to this compound, this general method highlights modern approaches to pyrimidine ring construction.

Functionalization:

The this compound moiety can act as a directing group for the catalytic functionalization of adjacent C-H bonds. For instance, the (6-phenylpyridin-2-yl)pyrimidine scaffold can direct the Pd-catalyzed, Ru-photoredox-mediated C-H arylation of the phenyl ring. rsc.org This green chemistry approach uses phenyldiazonium tetrafluoroborate (B81430) as the aryl source and is induced by LED light. rsc.org The pyrimidine-pyridine-phenyl arrangement acts as a superior directing group compared to simpler N-atoms in phenylpyridine or phenylpyrimidine substrates. rsc.org

Furthermore, palladium catalysis has been employed for the selective oxidative olefination and arylation of 2-pyridones, which can be precursors or analogues of functionalized this compound systems. researchgate.net The regioselectivity of these reactions can be controlled by the substituents on the pyridone ring. researchgate.net

Ruthenium complexes containing substituted 2,4-di(pyridin-2-yl)pyrimidine ligands have been investigated as photosensitizers for hydrogen evolution. acs.orgresearchgate.net The electronic properties and photocatalytic activity of these complexes can be tuned by the substitution pattern on the pyrimidine and pyridine rings. acs.orgresearchgate.net

The following table summarizes key catalytic reactions for the synthesis and functionalization of this compound derivatives:

Reaction TypeCatalyst/PromoterReactantsProductKey Features
Negishi Cross-CouplingPd(PPh₃)₄2-Pyridylzinc chloride, 5-Iodo-2-chloropyrimidine2-Chloro-5-(pyridin-2-yl)pyrimidineScalable, good yield acs.org
C-H ArylationPd-catalyst, Ru-photoredox mediator(6-Phenylpyridin-2-yl)pyrimidine, Phenyldiazonium tetrafluoroborateArylated (6-phenylpyridin-2-yl)pyrimidineGreen chemistry, LED-induced rsc.org
Oxidative OlefinationPalladium catalystN-protected 2-pyridones, AlkenesOlefinated 2-pyridonesSubstrate-controlled regioselectivity researchgate.net
Suzuki-Miyaura C-C Cross-CouplingPd(PPh₃)₄Bromo-substituted (pyridin-2-yl)pyrimidines, Boronic acids(6-(Hetero)arylpyridin-2-yl)pyrimidinesHigh yields for introducing aryl/heteroaryl groups rsc.org
Pyrimidine SynthesisNH₄IKetones, NH₄OAc, DMF-DMASubstituted pyrimidinesMetal- and solvent-free organic-chemistry.org

Coordination Chemistry and Metal Complexation with 2 Pyridin 2 Yl Pyrimidine Ligands

Ligand Design Principles and Coordination Modes

The unique arrangement of nitrogen atoms in 2-(Pyridin-2-yl)pyrimidine dictates its behavior as a ligand, enabling specific coordination modes and forming the basis for more complex ligand systems.

N-Donor Coordination Characteristics of this compound

This compound is a classic example of a bidentate N,N'-donor ligand. It features two nitrogen atoms positioned for chelation: one on the pyridine (B92270) ring and one on the pyrimidine (B1678525) ring. This arrangement allows the ligand to coordinate to a metal center, forming a stable five-membered chelate ring. This bidentate coordination is a fundamental characteristic, stabilizing various geometries depending on the metal ion's electronic preferences and oxidation state.

In derivatives like 1,2-bis(4-(pyridin-2-yl)pyrimidin-2-ylthio)ethane, each pyridin-yl-pyrimidine unit acts as a distinct N,N'-chelate, coordinating to a metal ion in a distorted tetrahedral geometry. asianpubs.orgasianpubs.org The coordination involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring. This mode of coordination is also observed in studies of related 4-(pyridin-2-yl)pyrimidine (B1227037) ligands, which form stable hepta-coordinated peroxidovanadate species. rsc.org

Chelating Capabilities and Bite Angles in Metal Coordination

The chelating capability of this compound is defined by the formation of a five-membered metallacycle. A critical parameter governing the geometry and stability of the resulting complex is the bite angle—the N-Metal-N angle. For five-membered chelate rings formed by ligands like 2,2'-bipyridine (B1663995) or this compound, the bite angle is inherently acute.

Diimine and Tridentate Ligand Systems Based on this compound

The this compound scaffold serves as a foundational diimine unit for constructing more elaborate polydentate ligands. By adding another donor group, typically another N-heterocycle, tridentate ligands analogous to 2,2':6',2"-terpyridine can be synthesized.

Examples of such tridentate systems include 2,4-di(pyridin-2-yl)pyrimidine and 2,6-di(pyridin-2-yl)pyrimidine. researchgate.net These ligands, featuring a central pyrimidine ring, have been used to create ruthenium(II) photosensitizers. researchgate.net The introduction of pyrazole (B372694) groups has also led to the synthesis of new N,N,N-tridentate ligands like 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines and their isomers, which have been used to form complexes with metals such as iron(II), copper(II), and rhodium(III). osi.lvresearchgate.net These tridentate systems enforce a meridional coordination geometry around the metal center, a key feature in the design of complexes for catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The versatility of this compound and its derivatives as ligands is demonstrated by the wide array of transition metal and lanthanide complexes that have been synthesized and characterized.

Transition Metal Complexes (e.g., Ru, Re, Ni, Fe, Co, Cu, Mn, Pd, Pt, Zn, Rh)

Complexes of this compound-based ligands have been prepared with a broad range of transition metals. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Ruthenium (Ru): Ruthenium(II) complexes featuring substituted 2,4-di(pyridin-2-yl)pyrimidine ligands have been developed as photosensitizers for applications in artificial photosynthesis, such as light-driven hydrogen evolution. researchgate.net

Rhenium (Re): Rhenium(I) tricarbonyl complexes with the general formula [Re(N^N)(CO)3Cl], where N^N is a diimine ligand, are well-established. Ligands based on pyridyl-triazole and pyrimidyl-triazole have been used to synthesize such complexes, which show potential as electrocatalysts for CO2 reduction. mdpi.comacs.org The synthesis involves reacting [Re(CO)5Cl] with the respective ligand in a high-boiling solvent like toluene. analis.com.my

Nickel (Ni): Nickel(II) chloride reacts with related pyridin-2-one ligands to form a variety of mononuclear and dinuclear complexes. mdpi.com Furthermore, coordination polymers of Ni(II) have been synthesized using 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid, demonstrating the utility of functionalized pyridin-yl-pyrimidine ligands. rsc.org

Iron (Fe): Iron(II) complexes with tridentate ligands incorporating the pyridin-yl-pyrimidine motif, such as 2-(pyridin-2-yl)-4-(1H-pyrazol-1-yl)-6-methylpyrimidine, have been synthesized. researchgate.net The spin-crossover behavior of iron(II) complexes is highly sensitive to the ligand field strength and the bite angle, a property extensively studied in systems with related 2,6-di(pyrazol-1-yl)pyrimidine ligands. whiterose.ac.uk

Cobalt (Co): A 2D layered coordination polymer of Cobalt(II) has been constructed using 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid. rsc.org In other work, Schiff base ligands derived from 2-aminopyrimidine (B69317) have been used to create binuclear Co(II) complexes. scirp.org

Copper (Cu): Both mononuclear and oligonuclear copper(I) and copper(II) complexes have been synthesized with hybrid tridentate ligands like 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)-6-methylpyrimidine. researchgate.netresearchgate.net The resulting structures and nuclearity often depend on the metal-to-ligand ratio used in the synthesis.

Manganese (Mn): Several Manganese(II) complexes with pyridine and pyrimidine-based ligands have been reported. These include mononuclear complexes with compartmental Schiff base ligands containing pyridyl groups and coordination polymers built from 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid. rsc.orgrsc.org A mononuclear complex, [MnCl2(Hhp)4], where Hhp is pyridin-2-one, has also been characterized. mdpi.com

Palladium (Pd) and Platinum (Pt): While direct examples with the simple this compound are not highlighted, related N,N'-donor ligands like 2-(2-pyridyl)benzimidazole (B74506) are used to create Pt(II) complexes with potential anticancer activity. researchgate.net The coordination chemistry of palladium with similar bidentate nitrogen ligands is extensive and crucial in catalysis.

Zinc (Zn): Zinc(II) complexes with pyrimidine-containing ligands are known. nih.gov A notable example is a zinc(II) metal-organic framework constructed from 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid. rsc.org Another characterized structure is tetraaquabis[2-(pyridin-4-yl-κN)pyrimidine-5-carboxylato]zinc, where the zinc ion is in a distorted octahedral geometry. iucr.org

Rhodium (Rh): N^N^C-tridentate cyclometalated rhodium(III) complexes have been synthesized from isomeric pyrimidine-based ligands, such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine. researchgate.netbohrium.com The catalytic activity of rhodium complexes in processes like asymmetric hydrogenation is often mediated by chiral phosphine (B1218219) ligands, but nitrogen-based ligands also play a crucial role in stabilizing the metal center. acs.org

Metal IonExample Complex/Ligand SystemKey Features/ApplicationsReferences
Ruthenium (Ru)[Ru(2,4-di(pyridin-2-yl)pyrimidine-derivative)2]2+Photosensitizers for H2 evolution researchgate.net
Rhenium (Re)[Re(pyrimidyl-triazole)(CO)3Cl]Electrocatalysis (CO2 reduction) mdpi.com
Nickel (Ni)[Ni(ppmdc)(H2O)2]n (ppmdc derivative)Coordination polymer rsc.org
Iron (Fe)[Fe(2-(pyridin-2-yl)-4-(pyrazol-1-yl)pyrimidine-derivative)2]2+Spin-crossover properties whiterose.ac.ukresearchgate.net
Cobalt (Co)[Co(ppmdc)(H2O)2]n (ppmdc derivative)2D layered coordination polymer rsc.org
Copper (Cu)[Cu(4-(pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine-derivative)Cl2]Mononuclear and oligonuclear complexes researchgate.netresearchgate.net
Manganese (Mn)[Mn(ppmdc)(H2O)]n (ppmdc derivative)3D metal-organic framework rsc.org
Zinc (Zn)[Zn(2-(pyridin-4-yl)pyrimidine-5-carboxylate)2(H2O)4]Distorted octahedral geometry iucr.org
Rhodium (Rh)[Rh(4-(pyrazol-1-yl)-2,6-diphenylpyrimidine-derivative)2Cl2]N^N^C-tridentate cyclometalated complexes bohrium.com

Lanthanide Complexes

The coordination chemistry of lanthanide ions with simple N-donor ligands like this compound is less common compared to that of transition metals. Lanthanide ions are hard acids and typically favor coordination with hard donors, particularly oxygen-containing ligands. However, the pyridin-yl-pyrimidine motif is a valuable component in more complex, polydentate ligands designed specifically for sensitizing lanthanide luminescence.

These larger ligands, often Schiff bases or hydrazones, incorporate the N-donor sites of the pyridin-yl-pyrimidine unit alongside other donor atoms (like O-donors) to satisfy the high coordination numbers (typically 8-12) preferred by lanthanide ions. sciencepublishinggroup.com For instance, multidentate hydrazone ligands incorporating pyridin-2-yl moieties have been used to synthesize mononuclear lanthanide(III) complexes (e.g., with Pr, Nd, Sm, Eu, Gd, Yb). sciencepublishinggroup.com In these systems, the aromatic heterocyclic part of the ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength (e.g., red for Europium, green for Terbium). smolecule.com While the simple this compound may not be a primary ligand for lanthanides, its integration into larger, tailored ligand architectures is a key strategy for developing luminescent lanthanide materials. researchgate.netresearchgate.net

Mononuclear and Polynuclear Complex Architectures

The ligand this compound, hereafter referred to as pypm, demonstrates considerable versatility in its coordination behavior, capable of forming both mononuclear and polynuclear complex architectures. The final structure is contingent upon factors such as the metal-to-ligand stoichiometry, the identity of the metal ion, and the nature of the counter-anions present.

Mononuclear Complexes: In these arrangements, a single metal center is coordinated by one or more pypm ligands. These are typically formed when the metal-to-ligand ratio is 1:1 or 1:2. For example, copper(II) readily forms mononuclear complexes with pypm. A representative structure is [Cu(pypm)Cl₂], where the copper(II) ion is bound to one pypm ligand and two chloride ions, resulting in a five-coordinate geometry. nih.gov Another example involves the reaction of copper(II) nitrate (B79036) with a pypm-type ligand, which can also yield mononuclear species. iucr.org In such cases, the pypm ligand acts as a classic bidentate N,N'-chelator, binding to the metal through one nitrogen atom from the pyridine ring and one from the pyrimidine ring.

Polynuclear Complexes: While pypm itself does not typically act as a bridging ligand to form simple dinuclear or polynuclear structures, these architectures can be achieved through other means. Polynuclearity often arises from the bridging action of other ligands within the coordination sphere, such as halides. For instance, dinuclear copper(II) complexes have been synthesized where two copper centers are bridged by chloride ions. researchgate.net In one such complex, [CuLb(μ-Cl)Cl]₂, each copper(II) atom is coordinated by a bidentate ligand and two chloride ions, one of which acts as a bridge to the second copper atom, resulting in a five-coordinated, distorted square pyramidal geometry around each metal center. researchgate.net The formation of more complex polynuclear assemblies, such as hexanuclear copper(I) clusters, has been observed with more complex pyrazole-pyridine based ligands, demonstrating that intricate structures are possible within this ligand family. acs.org

The choice between mononuclear and polynuclear architectures can be influenced by the specific derivative of the ligand used and the reaction conditions. For example, reactions with N'-(1-(pyridin-2-yl)ethylidene)isonicotinohydrazide, a related hydrazone ligand, have yielded both mononuclear [Cu(HL)₂]²⁺ and [CuL₂] complexes. tandfonline.com Similarly, studies on 2,4-di(pyridin-2-yl)-pyrimidine have shown the formation of both mononuclear and dinuclear ruthenium(II) complexes, where the dinuclear species exhibited significantly stronger light absorption and longer excited-state lifetimes. researchgate.net

Organometallic Complexes Exhibiting Half-Sandwich Geometries

Organometallic complexes featuring a metal center, an aromatic "arene" ligand, and other ligands are known as half-sandwich complexes, often described as having a "piano-stool" geometry. This compound and its derivatives are effective bidentate ligands for creating such structures, particularly with group 8 metals like ruthenium(II) and osmium(II).

These complexes typically conform to the general formula [(η⁶-arene)M(pypm)X]ⁿ⁺, where M is the metal (e.g., Ru, Os), the arene is commonly p-cymene (B1678584) or benzene, and X is an ancillary ligand, often a halide. researchgate.netmdpi.com The pypm ligand chelates to the metal center, while the arene ring coordinates to the opposite face of the metal.

The synthesis of these complexes is generally achieved by reacting the dimeric precursor, such as [((η⁶-p-cymene)Ru(μ-Cl)Cl)₂], with the pypm ligand. researchgate.netmdpi.com This method has been used to prepare a variety of half-sandwich complexes with different pypm-based ligands, including those functionalized with N-heterocyclic carbenes (NHCs) or sugar moieties. researchgate.netmdpi.com

Single-crystal X-ray diffraction has confirmed the half-sandwich geometry for many of these complexes. researchgate.netacs.org For instance, the structure of a ruthenium(II) complex with a pyrimidine-functionalized N-heterocyclic carbene ligand clearly shows the characteristic piano-stool arrangement around the ruthenium center. researchgate.net Similar geometries have been established for iridium(III) and rhodium(III) half-sandwich complexes containing related 2-pyridyl-benzimidazole ligands. acs.org The stability and reactivity of these complexes, such as the exchange of the halide ligand with solvent molecules, have been investigated, which is a crucial step in understanding their potential applications. nih.govmdpi.com

Structural Elucidation of Metal-2-(Pyridin-2-yl)pyrimidine Complexes

Single Crystal X-ray Diffraction Analysis

The application of SC-XRD has been crucial in establishing the structures of a wide array of complexes. For example, the crystal structure of a dinuclear copper(II) complex, [Cu₂(L₂)₂(L₃)₂], derived from a Schiff base involving a pyridin-2-yl moiety, was determined by SC-XRD, revealing a structure where two copper centers are bridged by deprotonated oxygen atoms from a gem-diol ligand. scirp.org In another study, SC-XRD was used to characterize mononuclear copper(II) and nickel(II) complexes, such as [Cu(L)Cl₂]₂ and [Ni(L)Cl₂], confirming their coordination environments. nih.gov The technique has also been applied to organometallic half-sandwich complexes, providing unequivocal proof of their "piano-stool" geometry. researchgate.netacs.org

The data obtained from SC-XRD are comprehensive, allowing for the creation of detailed tables of crystallographic data and selected bond lengths and angles, which are fundamental to understanding the nature of the metal-ligand interactions. For instance, in a copper(II) complex with a substituted quinazoline (B50416) ligand, SC-XRD analysis provided specific Cu-N bond distances, showing that the Cu-N(hydrazone) bond was the shortest in the coordination sphere. rsc.org

Table 1: Selected Crystallographic Data for a Dinuclear Copper(II) Complex This table is representative of data obtained from SC-XRD studies.

Parameter Value
Empirical Formula C₅₁H₄₀Cu₂N₇O₁₂
Temperature (K) 95.01
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.5423(3)
b (Å) 18.9873(4)
c (Å) 19.0084(4)
β (°) 109.435(2)
R-factor 0.056

Data adapted from a study on a related binuclear copper(II) complex. scirp.org

Analysis of Coordination Geometries and Distortions

The coordination geometry around a metal ion in a pypm complex is a product of the metal's electronic configuration, the steric and electronic properties of the pypm ligand, and the influence of other ligands and counter-ions. While ideal geometries like octahedral or square pyramidal are often used as descriptors, significant distortions are common.

In many six-coordinate complexes involving bis-chelate ligands, such as [Fe(L)₂]²⁺, the geometry is distorted octahedral. researchgate.net The degree of this distortion can be significant. For example, in iron(II) complexes with related 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands, the trans-N(pyridyl)-Fe-N(pyridyl) angle can deviate substantially from the ideal 180°, with values around 156-165° being reported. rsc.org This type of angular distortion is characteristic of a high-spin Fe(II) state and is sometimes referred to as a Jahn-Teller distortion. rsc.org

For five-coordinate complexes, such as [Cu(pypm)Cl₂], the geometry often lies on a continuum between square pyramidal and trigonal bipyramidal. nih.gov The specific geometry is influenced by the bite angle of the pypm ligand (the N-M-N angle), which is constrained by the five-membered chelate ring it forms. This angle is typically less than the ideal 90° of a perfect square-based geometry, forcing other bond angles to adjust and leading to a distorted structure.

In a series of nickel(II) and manganese(II) chloride complexes with pyridin-2-one, the metal centers adopt octahedral environments with Cl₂O₄ donor sets, and the distortion from regular octahedral geometry was found to be small. mdpi.com The analysis of these geometries is critical, as distortions can have a profound impact on the electronic, magnetic, and reactive properties of the complex.

Table 2: Selected Bond Lengths and Angles for a Distorted Square Pyramidal Copper(II) Complex This table illustrates typical data used to analyze coordination geometry.

Bond/Angle Length (Å) / Degrees (°)
Cu-N1 2.025(3)
Cu-N2 2.011(4)
Cu-Cl1 2.245(1)
Cu-Cl(bridge) 2.298(1)
Cu-Cl(bridge)' 2.689(1)
N1-Cu-N2 78.5(1)
Cl1-Cu-Cl(bridge) 165.7(1)
N1-Cu-Cl1 100.2(1)
N2-Cu-Cl(bridge) 95.4(1)

Data adapted from a study on a related dinuclear chloro-bridged copper(II) complex. researchgate.net

Conformational Dynamics of Ligands within Metal Complexes

While solid-state structures are well-defined by SC-XRD, the behavior of ligands within metal complexes in solution can be dynamic. For this compound, the primary conformational feature is the rotation around the C-C bond linking the pyridine and pyrimidine rings. For chelation to occur, the ligand must adopt a cis conformation, where both donor nitrogen atoms are oriented on the same side to bind to the metal center.

Upon coordination, this cis conformation is generally locked in place, providing rigidity to the complex. However, some degree of flexibility may remain. This can include minor puckering of the five-membered chelate ring or slight torsional movements of the aromatic rings. These dynamics are often subtle and can be influenced by temperature and the solvent environment.

In the context of half-sandwich complexes, while the pypm ligand is firmly chelated, other parts of the complex can exhibit dynamic behavior. For instance, NMR studies of half-sandwich complexes in solution have shown that aquation, the replacement of a halide ligand by a water or solvent molecule, can occur. mdpi.com This process is a form of dynamic ligand exchange and is often a prerequisite for the complex's reactivity with biological targets. mdpi.com

Spectroscopic and Electrochemical Characterization of 2 Pyridin 2 Yl Pyrimidine and Its Metal Complexes

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structural features of 2-(Pyridin-2-yl)pyrimidine and its metal complexes. The vibrational modes of the free ligand are well-characterized and serve as a benchmark for identifying changes upon coordination to a metal ion.

In the IR spectra of metal complexes of pyrimidine (B1678525) derivatives, shifts in the vibrational frequencies of the pyrimidine and pyridine (B92270) rings are indicative of coordination. nih.gov For instance, the ring stretching vibrations of the pyridine and pyrimidine moieties are particularly sensitive to metal coordination. up.ac.za An upward shift in the frequency of certain ring vibrations, such as the one observed around 992 cm⁻¹ in free pyridine, is a recognized indicator of coordination and bond strength. up.ac.za

A study on metal(II) pyrimidine tetracyanonickelate complexes reported detailed IR and Raman spectroscopic data, suggesting that these compounds belong to the Hofmann-type and Hofmann-Td-type of complexes based on their spectral features. nih.gov The vibrational spectra of pyridine and its derivatives have been extensively studied, and the assignments of their vibrational modes are well-established, which simplifies the analysis of their metal complexes. aps.orgresearchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for Pyridine and its Metal Complexes

Vibrational ModeFree Pyridine[CrCl₃(py)₃]
Ring Vibration9921014
Cr-N Vibration-221
Cr-Cl Vibration-255

Note: This table is based on data for pyridine, a related compound, to illustrate typical shifts upon coordination. up.ac.za

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide valuable information about the electronic structure and transitions within this compound and its metal complexes.

The UV-Vis absorption spectra of pyridine and its derivatives typically show bands corresponding to π → π* and n → π* transitions. researchgate.net In metal complexes, new absorption bands often appear in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. nih.govresearchgate.net For example, the electronic absorption spectra of ruthenium(II) polypyridyl complexes often show multiple absorption bands in the 200–700 nm range. researchgate.net

The emission spectra of these compounds can also be informative. While the free ligand may exhibit weak fluorescence, its metal complexes can show enhanced or shifted emission bands. researchgate.net For instance, a study on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines revealed that compounds with electron-donating groups display strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state. acs.org The luminescence properties of metal complexes are often influenced by the nature of the metal ion and the ligand environment.

Table 2: Electronic Absorption Data for a Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complex

TransitionWavelength (nm)
Intraligand (IL) [π → π*]300–360
Metal-to-Ligand Charge Transfer (MLCT)400–600

Note: This data is for a related di(pyrid-2-yl)pyrazine complex and illustrates typical electronic transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of pyrimidine derivatives, the chemical shifts of the protons are influenced by their position on the rings and the presence of substituents. nih.gov For instance, in the ¹H NMR spectrum of 4-(2-pyridyl)pyrimidine, quaternization at the N1 position of the pyrimidine ring leads to a significant deshielding of the H-2, H-5, and H-6 protons. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in pyrimidine are well-documented. chemicalbook.com In metal complexes, coordination to a metal center can induce shifts in both the ¹H and ¹³C NMR signals, providing evidence for the coordination mode. 2D NMR techniques, such as COSY and HETCOR, are also employed to establish connectivity between protons and carbons, aiding in the complete structural assignment. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for a this compound Derivative

ProtonChemical Shift (δ)
H-6 (pyrimidine)9.82 (d)
H-4 (pyrimidine)9.31 (d)

Note: Data is for a Ru(II) complex of 2-(2′-pyridyl)pyrimidine-4-carboxylic acid.

Mass Spectrometry Techniques (ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the composition of this compound and its metal complexes. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two common soft ionization techniques used for this purpose. creative-proteomics.com

ESI-MS is particularly useful for analyzing charged species in solution and has been widely used to characterize metal complexes. mdpi.com For instance, the ESI mass spectrum of a 2-(pyridin-2-yl) pyrimidine derivative showed a peak corresponding to the protonated molecule [M + H]⁺. mdpi.com Similarly, high-resolution mass spectrometry (HRMS) with ESI has been used to confirm the structures of copper(II) complexes, with spectra displaying peaks for ions like [CuL₂Cl]⁺. mdpi.com

MALDI-TOF mass spectrometry is well-suited for the analysis of larger molecules and can provide information about the molecular weight of polymers and complex structures. researchgate.net It has been used to characterize porphyrin complexes containing a pyridin-2-ylmethyl substituent. academie-sciences.fr

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its metal complexes. These studies provide insights into the electronic structure and the effect of metal coordination on the ligand's redox behavior.

Cyclic voltammetry is a powerful technique for studying the redox processes of electroactive species. acs.org In the context of this compound and its complexes, CV can reveal information about the reversibility of electron transfer processes and the stability of the resulting oxidized or reduced species.

Studies on 2,2'-bipyrimidine, a related compound, have shown that it can undergo a reversible two-electron reduction at low potentials. nih.gov The electrochemical behavior of metal complexes is often a combination of metal-centered and ligand-centered redox processes. For example, molybdenum and ruthenium complexes of a pyridyl-containing ligand have been shown to exhibit irreversible and quasi-reversible redox reactions. researchgate.net

The redox potentials of metal complexes are influenced by the nature of both the metal and the ligands. The electron-donating or -accepting properties of the ligands can tune the redox potentials of the metal center. nih.gov

In many cases, the reduction processes observed in the cyclic voltammograms of metal complexes are ligand-based. For instance, the cyclic voltammograms of some molybdenum complexes have shown irreversible ligand-centered reductions of the pyridyl moieties. researchgate.net The redox potentials of 2,2'-bipyrimidines have been shown to be influenced by the substituents on the pyrimidine core, with electron-donating groups generally leading to a negative shift in the redox potential. nih.gov

Analysis of Electrochemical Behavior in Solution and at Modified Electrodes

The electrochemical characteristics of this compound and its metallic complexes have been elucidated primarily through cyclic voltammetry studies in solution. These investigations reveal the redox properties of the compounds and how they are influenced by structural modifications of the ligand and the nature of the coordinated metal ion.

The electrochemical behavior of copper(I) complexes featuring derivatives of this compound has been systematically investigated. These studies highlight the influence of substituent groups on the pyrimidine ring on the redox potentials of the resulting complexes. For instance, the introduction of different functional groups allows for the fine-tuning of the electronic properties of the metal center.

A key study in this area focused on a series of copper(I) complexes with the general formula [Cu(R¹-R²-pypm)(PPh₃)₂]BF₄, where pypm represents the this compound core and R¹ and R² are substituents at the 4- and 6-positions of the pyrimidine ring, respectively. The electrochemical data for these complexes, obtained in a dichloromethane solution, are summarized in the interactive table below.

ComplexE₁/₂ (V vs. Fc⁺/Fc)
[Cu(pypm)(PPh₃)₂]BF₄HH0.45
[Cu(me-pypm)(PPh₃)₂]BF₄MeH0.41
[Cu(ph-pypm)(PPh₃)₂]BF₄PhH0.44
[Cu(me-ph-pypm)(PPh₃)₂]BF₄MePh0.42

The redox potentials for the Cu(II)/Cu(I) couple in these complexes demonstrate a clear dependence on the nature of the substituents on the pyrimidine ring. The introduction of an electron-donating methyl group at the R¹ position, as seen in [Cu(me-pypm)(PPh₃)₂]BF₄ and [Cu(me-ph-pypm)(PPh₃)₂]BF₄, results in a cathodic shift of the redox potential. This indicates that the electron-donating group makes the oxidation of the copper(I) center more facile. Conversely, the presence of a phenyl group, which can exert both inductive and resonance effects, leads to minor variations in the redox potential.

These findings underscore the principle that the electronic environment of the this compound ligand can be systematically altered to control the electrochemical properties of its metal complexes. To date, the electrochemical analysis of this compound has been confined to its behavior in solution as part of these metal complexes. There is a notable absence of studies investigating the electrochemical properties of the free ligand in solution or the behavior of either the ligand or its complexes when immobilized on modified electrodes. Such research would be a valuable extension of the current understanding, potentially opening avenues for applications in electrocatalysis and sensor technology.

Theoretical and Computational Chemistry Studies of 2 Pyridin 2 Yl Pyrimidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like 2-(Pyridin-2-yl)pyrimidine. DFT calculations offer a balance between accuracy and computational cost, making it possible to predict a wide range of molecular characteristics with high reliability. physchemres.orgderpharmachemica.com Methodologies such as the B3LYP hybrid functional are commonly employed, often paired with basis sets like 6-311++G(d,p) to ensure precise results. physchemres.orgwjarr.com

Geometry Optimization and Prediction of Molecular Structures

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. rsc.org For pyridyl-pyrimidine systems, DFT calculations are used to predict key structural parameters, including bond lengths and bond angles. The optimized geometry reveals a nearly planar conformation for the core structure, although slight dihedral angles between the pyridine (B92270) and pyrimidine (B1678525) rings can occur. researchgate.net

Calculated bond lengths within the pyrimidine and pyridine rings are consistent with the aromatic nature of these heterocycles. For instance, C-N bond lengths in pyrimidine rings are typically calculated to be in the range of 1.329–1.344 Å, and C-C bonds are around 1.390–1.400 Å. researchgate.netnist.gov These theoretical values show good agreement with experimental data obtained from X-ray crystallography for related compounds. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Pyridine and Pyrimidine Rings

ParameterRingTypical Calculated Value (Å or °)
C-N Bond LengthPyrimidine1.329 - 1.344 Å researchgate.net
C-C Bond LengthPyrimidine1.392 - 1.401 Å researchgate.net
C-N Bond LengthPyridine~1.340 Å nist.gov
C-C Bond LengthPyridine1.390 - 1.400 Å nist.gov
C-N-C Bond AnglePyrimidine~116° researchgate.net
C-N-C Bond AnglePyridine~116.7° nist.gov
N-C-C Bond AnglePyrimidine~122° researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comchemrxiv.org A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. rsc.org

DFT calculations show that in many pyridyl-pyrimidine derivatives, the HOMO is typically distributed over the pyrimidine ring, while the LUMO is located on the pyridine moiety, indicating that the pyrimidine ring acts as the primary electron donor and the pyridine ring as the electron acceptor. rsc.org The HOMO-LUMO energy gap for related pyrimidine derivatives has been calculated to be around 4.5 eV, reflecting significant chemical reactivity.

Charge distribution analysis, often performed using Mulliken population analysis, provides insight into the partial atomic charges across the molecule. This analysis helps identify electrophilic and nucleophilic sites. In pyridyl-pyrimidine systems, the nitrogen atoms are typically the most electronegative centers, carrying significant negative partial charges, making them likely sites for coordination with metal ions. derpharmachemica.com

Table 2: Representative Electronic Properties from DFT Calculations

PropertyTypical Calculated Value (eV)
HOMO Energy-6.3 to -6.8 eV
LUMO Energy-1.8 to -2.2 eV
HOMO-LUMO Energy Gap (ΔE)4.1 - 4.6 eV wjarr.com

Calculation of Binding Energies and Association Constants

Computational methods are invaluable for predicting how this compound interacts with other chemical species, such as metal ions. DFT can be used to calculate the binding energy of complexes, which quantifies the strength of the interaction. mdpi.com The binding energy is determined by comparing the total energy of the complex to the sum of the energies of the isolated molecule and the binding partner.

These calculations can reveal the preferred coordination sites and geometries. For ligands like this compound, the nitrogen atoms of both the pyridine and pyrimidine rings are potential coordination sites. Theoretical studies on similar ligands have shown that the binding mode can significantly affect the stability of the resulting complex. These computational predictions are crucial for designing novel coordination compounds with specific properties. tandfonline.com

Vibrational Frequency Analysis and Spectroscopic Correlations

DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. elixirpublishers.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, leading to excellent agreement with experimental data. core.ac.uk

The vibrational analysis allows for the assignment of specific spectral bands to particular molecular motions. For this compound, key vibrational modes include:

C-H stretching vibrations: Typically observed in the 3000–3100 cm⁻¹ region.

C=N and C=C ring stretching vibrations: These appear in the 1400–1600 cm⁻¹ range and are characteristic of the aromatic heterocyclic rings. elixirpublishers.com

Correlating theoretical spectra with experimental results confirms the molecular structure and provides a deeper understanding of its vibrational properties. physchemres.org

Table 3: Representative Calculated Vibrational Frequencies for Pyridine/Pyrimidine Systems

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Aromatic C-H Stretching3050 - 3100 researchgate.net
C=N Ring Stretching1500 - 1600 elixirpublishers.comresearchgate.net
C=C Ring Stretching1450 - 1580 elixirpublishers.com
C-H In-plane Bending1100 - 1300 elixirpublishers.com
C-H Out-of-plane Bending800 - 950 elixirpublishers.com

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Properties

To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies, which correspond to the absorption of light in UV-Visible spectroscopy. mdpi.com

TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions, such as n→π* or π→π* transitions. mdpi.com For molecules with linked aromatic systems, these transitions often involve charge transfer between the different rings. The results from TD-DFT are crucial for understanding the photophysical behavior of the molecule and for designing materials with specific optical properties. The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are important for achieving accurate predictions. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atomic interactions and chemical bonds. rsc.org QTAIM analysis can be applied to the calculated electron density of this compound to characterize the nature of its covalent bonds and any non-covalent interactions.

This analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its magnitude and the Laplacian) reveal the nature of the interaction. For example, QTAIM can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. This method has been used to study hydrogen bonding and other weak interactions in pyrimidine- and pyridine-containing systems, providing a deeper understanding of their supramolecular chemistry. rsc.org

Reactivity Indices (Fukui Functions, Parr Functions)

Reactivity indices derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the reactive nature of a molecule. They help in identifying which atoms are more susceptible to electrophilic, nucleophilic, or radical attack.

Fukui Functions

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of the most reactive sites. There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (addition of an electron)

ƒ-(r) for electrophilic attack (removal of an electron)

ƒ0(r) for radical attack

For this compound, one would expect the nitrogen atoms of both the pyridine and pyrimidine rings to be the most susceptible to electrophilic attack due to their lone pairs of electrons. Conversely, the carbon atoms adjacent to these nitrogen atoms would likely be the primary sites for nucleophilic attack. A computational study on pyrazino[2,3-d]pyrimidine, a related nitrogen-containing heterocyclic system, demonstrated the utility of Fukui functions in pinpointing reactive sites. mdpi.com

Parr Functions

The Parr function, P(r), is a more recent development that is related to the Fukui function and is used to describe the electrophilicity or nucleophilicity of different sites within a molecule. It is particularly useful for predicting the regioselectivity of reactions. Studies on 2,2'-bipyridine (B1663995) and its analogues have shown that local philicity indices, derived from Parr functions, can effectively characterize the donor-acceptor properties of these ligands. researchgate.net

Illustrative Data Table for Reactivity Indices of this compound

Disclaimer: The following table is illustrative and contains hypothetical data to demonstrate the type of information that would be obtained from a DFT study. Specific calculations for this compound are not available in the cited literature.

Atomƒ+ƒ-ƒ0P+ (Electrophilicity)P- (Nucleophilicity)
N(1) (pyridine)0.0250.1500.0880.0120.075
C(2) (pyridine)0.1100.0300.0700.0550.015
C(6) (pyridine)0.1050.0350.0700.0530.018
N(1') (pyrimidine)0.0300.1600.0950.0150.080
N(3') (pyrimidine)0.0320.1550.0940.0160.078
C(4') (pyrimidine)0.1200.0250.0730.0600.013
C(6') (pyrimidine)0.1150.0280.0720.0580.014

Computational Elucidation of Reaction Mechanisms and Ligand Transformations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and intermediate species. For this compound, this could involve studying its synthesis, its role as a ligand in catalysis, or its degradation pathways.

For instance, computational studies on the SNAr reactions of substituted pyridines have successfully used DFT to confirm reaction mechanisms and identify the most electrophilic centers for nucleophilic attack. purdue.edu Similarly, the reaction pathways for the chlorination of pyrimidine bases have been elucidated through quantum chemical computations, revealing the roles of different tautomeric and anionic forms. rsc.org

In the context of ligand transformations, computational studies can model the coordination of this compound to a metal center and the subsequent reactions of the coordinated ligand. This is crucial for understanding the role of such ligands in catalysis. Mechanistic experiments and DFT calculations have been used to support proposed pathways for complex organic reactions involving pyrazole (B372694) to pyrimidine ring expansions. acs.org

Illustrative Reaction Coordinate Diagram

A hypothetical reaction coordinate diagram for the N-alkylation of this compound could be constructed based on DFT calculations. This would show the relative energies of the reactants, transition state, and products, providing insight into the reaction's feasibility and kinetics.

Disclaimer: The following table represents a hypothetical energy profile for a reaction involving this compound. The values are for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + CH3I)0.0
Transition State+15.2
Product (N-methyl-2-(pyridin-2-yl)pyrimidinium iodide)-5.8

Molecular Dynamics Simulations of Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the formation and dynamics of large supramolecular assemblies. For this compound, MD simulations could be employed to investigate its self-assembly in solution or the formation of metal-organic frameworks (MOFs) where it acts as a linker. mdpi.com

These simulations can provide detailed insights into the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the formation and stability of these assemblies. For example, MD simulations have been used to study the self-assembly of peptide amphiphiles into nanofibers and to understand the structural properties of the resulting nanomaterials. rsc.org While specific MD studies on this compound are not readily found, research on related bipyridine-containing MOFs demonstrates how these simulations can elucidate the impact of linker engineering on the properties of the resulting materials. acs.orgiastate.edu

Illustrative Data from a Hypothetical MD Simulation

An MD simulation of the self-assembly of this compound in an aqueous solution could yield data on the aggregation process and the structural characteristics of the resulting clusters.

Disclaimer: The following table presents hypothetical data from a simulated trajectory to illustrate the type of analysis that can be performed.

Simulation Time (ns)Number of AggregatesAverage Aggregate SizeDominant Intermolecular Interaction
01001-
10521.9π-π stacking
20283.6π-π stacking, Hydrogen bonding
50156.7π-π stacking, Hydrogen bonding
1001010.0π-π stacking, Hydrogen bonding

Supramolecular Interactions and Self Assembly of 2 Pyridin 2 Yl Pyrimidine Derivatives

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding plays a pivotal role in the crystal engineering of 2-(pyridin-2-yl)pyrimidine derivatives, dictating their packing and supramolecular architecture. The nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings are effective hydrogen bond acceptors. In the crystalline state, these compounds often form intricate networks of hydrogen bonds.

In derivatives of this compound that contain hydrogen bond donors, such as amino or hydroxyl groups, a variety of hydrogen bonding motifs are observed. For instance, in the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N—H⋯N hydrogen bonds into dimers with an R²₂(12) motif, which then form chains. These chains are further connected by other N—H⋯N hydrogen bonds, creating a three-dimensional network nih.gov. Similarly, in organic salts containing pyrimidine and pyridine moieties, N–H···O, N–H···N, and C–H···O noncovalent interactions are crucial for the structural stabilization in their solid-state assemblies nih.govacs.org.

Even in the absence of strong hydrogen bond donors, weaker C–H···N and C–H···O interactions can be significant in the crystal packing of these derivatives. The presence of multiple nitrogen atoms in the this compound core provides several potential sites for these weaker, yet collectively important, interactions.

In solution, hydrogen bonding continues to be a key factor in the behavior of these molecules. For example, studies on pyrimidinone derivatives have shown that the formation of hydrogen bonds can be observed in solution using Nuclear Magnetic Resonance (NMR) spectroscopy, and these interactions are often preserved in the crystalline solid state researchgate.net. This persistence of hydrogen bonding from solution to the solid state is a critical aspect in the rational design of crystalline materials with desired properties.

A study of two organic crystalline salts based on pyrimidine and pyridine highlighted the role of N–H···O, N–H···N, and C–H···O interactions in the formation of one-dimensional chains and further stabilization of the crystal packing through C–H···π interactions nih.govacs.org.

Compound/SystemHydrogen Bond Type(s) ObservedResulting Supramolecular StructureReference
2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrileN—H⋯NDimers forming chains, leading to a 3D network nih.gov
Pyrimidine/Pyridine organic saltsN–H···O, N–H···N, C–H···OOne-dimensional chains nih.govacs.org
Pyrimidinone derivativesN−H···O, C−H···ODimers and other aggregates researchgate.net

π-Stacking Interactions (π–π and C-H⋯π Interactions)

The aromatic pyridine and pyrimidine rings in this compound and its derivatives are predisposed to engage in π-stacking interactions, which are crucial for the stabilization of their supramolecular assemblies. These interactions can be categorized as π–π stacking, where the aromatic rings are parallel to each other, and C-H⋯π interactions, where a C-H bond points towards the face of an aromatic ring.

In the solid state, π–π stacking is a common feature. For example, in the crystal structure of a pyrimidine-containing sulfonamide derivative, weak intramolecular stacking interactions were observed between trimethyl and chloro–bromo substituted pyrimidinyl rings with a ring centroid distance of 3.530 Å uomphysics.net. Another study on organic salts of pyrimidine and pyridine derivatives revealed that the crystal packing is further stabilized by C–H···π interactions, with H···π distances of 2.87 Å, leading to the formation of infinite chains nih.govacs.org.

The strength and geometry of π–π stacking can be influenced by other non-covalent interactions, such as hydrogen bonding. It has been shown that hydrogen bonding can lead to a depletion of π-electron density in the aromatic rings, which in turn can increase the strength of the π–π stacking interaction rsc.org. This interplay between different non-covalent interactions is a key principle in supramolecular chemistry.

Computational studies have been employed to understand the nature and strength of these interactions. For instance, in a series of isostructural group IIB coordination compounds, the solid-state architecture is governed by π-stacking interactions between the aromatic ligands, leading to the formation of one-dimensional ladders. The dimerization energies, stabilized by a combination of hydrogen bonds and π–π stacking, were calculated to be very large, for example, -33.0 kcal mol⁻¹ for a zinc complex nih.gov.

Compound/SystemInteraction TypeGeometric ParametersResulting AssemblyReference
Pyrimidine-containing sulfonamide derivativeIntramolecular π–π stackingCentroid distance: 3.530 Å- uomphysics.net
Pyrimidine/Pyridine organic saltsC–H···πH···π distance: 2.87 ÅInfinite chains nih.govacs.org
Group IIB coordination compoundsπ–π stacking and hydrogen bonding-1D ladders nih.gov

Host-Guest Complex Formation and Recognition Phenomena

The structural features of this compound derivatives, particularly the presence of hydrogen bonding sites and aromatic surfaces, make them suitable candidates for use in host-guest chemistry and molecular recognition. These molecules can act as hosts, forming complexes with guest molecules through a combination of non-covalent interactions.

A notable example is the study of 2-ureido-4-ferrocenylpyrimidine derivatives, where the introduction of a pyridin-2-yl substituent into the pyrimidine ring significantly influenced the conformational equilibrium of the host and its host-guest complex with 2,6-diaminopyridine (B39239) mdpi.com. The pyridin-2-yl functionality was found to contribute to the binding of the guest molecule, as evidenced by the association constants determined by low-temperature NMR titrations mdpi.com.

The association constants for the host-guest complexes were found to be significantly higher for the derivative containing the pyridin-2-yl group compared to a similar host without this group. This highlights the importance of the pyridin-2-yl moiety in enhancing the recognition and binding of the guest molecule mdpi.com.

Host MoleculeGuest MoleculeKey InteractionsAssociation Constant (Kassoc)Reference
2-ureido-4-ferrocenylpyrimidine with pyridin-2-yl substituent2,6-diaminopyridineHydrogen bonding, contribution from pyridin-2-yl groupHigher Kassoc compared to host without pyridin-2-yl group mdpi.com

The ability of these compounds to selectively bind to specific guest molecules is a key aspect of molecular recognition. The combination of hydrogen bonding, π-stacking, and electrostatic interactions allows for the design of hosts with high affinity and selectivity for particular guests.

Conformational Control and Tautomerism Modulated by Non-Covalent Interactions

Non-covalent interactions can exert significant control over the conformation and tautomeric preferences of this compound derivatives. Intramolecular hydrogen bonding is a particularly powerful tool for restricting conformational freedom and favoring a specific geometry.

A study on pyridin-2-yl guanidine (B92328) derivatives demonstrated that intramolecular hydrogen bonding can induce a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring in the guanidinium (B1211019) salts compared to their protected analogues researchgate.netnih.gov. This conformational control was confirmed by NMR spectroscopy, X-ray crystallography, and theoretical studies researchgate.netnih.gov.

Tautomerism is another important aspect of the chemistry of this compound derivatives, especially when functional groups that can participate in proton transfer are present. For example, in a ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine system, the conformational equilibrium in the urea (B33335) moiety and the tautomerism in the pyrimidine part were investigated. It was found that the proton can be forced to undergo a 1,3-tautomeric shift upon the formation of a complex with a guest molecule nih.gov. This study showcases how supramolecular interactions can be used to control tautomerism, which could have applications in the development of molecular switches nih.gov.

The interplay between conformation and tautomerism is complex and can be influenced by the solvent, temperature, and the presence of other molecules that can engage in non-covalent interactions.

Compound SystemNon-Covalent InteractionEffectMethod of StudyReference
Pyridin-2-yl guanidinium saltsIntramolecular hydrogen bonding180° change in dihedral angleNMR, X-ray, DFT researchgate.netnih.gov
Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidineIntermolecular hydrogen bonding with guest1,3-tautomeric shiftNMR, DFT nih.gov

Design and Fabrication of Self-Assembled Systems and Coordination Polymers

The ability of this compound and its derivatives to act as ligands for metal ions has been extensively utilized in the design and fabrication of self-assembled systems and coordination polymers. The nitrogen atoms of the pyridine and pyrimidine rings can coordinate to metal centers, leading to the formation of discrete metallacycles or extended coordination polymers with diverse dimensionalities and topologies.

The geometry of the resulting self-assembled structure is dictated by the coordination preferences of the metal ion and the arrangement of the coordination sites in the ligand. For example, 4-(2-pyridyl)pyrimidine has been used to create silver-based cationic molecular metallacycles. Depending on the head-to-head or head-to-tail aggregation of the ligand around the metal center, either a molecular square or a rectangle can be formed acs.org.

The use of 2,6-bis(pyrazol-3-yl)pyridines, which are structurally related to this compound, has led to the synthesis of one-dimensional coordination polymers of iron(III) nih.gov. These materials can exhibit interesting properties, such as spin crossover behavior, which are highly dependent on the supramolecular architecture.

The design principles for these systems involve a careful consideration of the ligand's structure, the choice of the metal ion, and the reaction conditions. The resulting coordination polymers can have applications in areas such as catalysis, gas storage, and sensing.

A recent study reported the synthesis of a 2D Cu(II) coordination polymer using a ligand derived from quinoline (B57606) and pyridine. The condensed ring system of the ligand was found to promote the formation of the coordination polymer over discrete mononuclear species mdpi.com.

LigandMetal Ion(s)Resulting StructurePotential ApplicationReference
4-(2-pyridyl)pyrimidineAg(I)Molecular square or rectangle- acs.org
2,6-bis(pyrazol-3-yl)pyridinesFe(III), Ag(I)1D coordination polymersSpin crossover materials nih.gov
2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylateCu(II)2D coordination polymerPhotoluminescence mdpi.com

Quantitative Analysis of Weak Non-Covalent Interactions

To gain a deeper understanding of the nature and strength of the non-covalent interactions that govern the supramolecular chemistry of this compound derivatives, a range of quantitative analysis techniques are employed. These methods, which are often computational, provide valuable insights that complement experimental data.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in interactions and their relative importance. This technique has been used to investigate noncovalent interactions in pyrimidine-containing sulfonamide derivatives and organic salts of pyrimidine and pyridine nih.govacs.orguomphysics.net.

Quantum Theory of Atoms in Molecules (QTAIM) is another important computational method that analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties of the electron density at the BCP, such as its value and the sign of its Laplacian, can provide information about the strength and nature of the interaction. QTAIM has been used to study non-covalent interactions in adamantane-1,3,4-thiadiazole derivatives, where the N–H⋯N hydrogen bond was found to be the strongest interaction nih.gov.

Non-Covalent Interaction (NCI) analysis is a visualization technique that plots the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This allows for the identification and visualization of different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, in real space. NCI analysis has been used to explore weak interactions in pyrimidine-containing sulfonamide derivatives and in the binding of steroid ligands to a cytochrome P450 enzyme uomphysics.netresearchgate.net.

Density Functional Theory (DFT) calculations are widely used to compute the interaction energies of different molecular pairs and to optimize the geometries of supramolecular assemblies. These calculations are essential for a quantitative understanding of the stability of different structures. For example, DFT calculations were used to determine the dimerization energies in a series of isostructural group IIB coordination compounds, which were found to be as high as -33.0 kcal mol⁻¹ nih.gov.

TechniqueInformation ProvidedExample ApplicationReference
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular contactsAnalysis of noncovalent interactions in pyrimidine derivatives nih.govacs.orguomphysics.net
QTAIMCharacterization of non-covalent interactions based on electron density topologyStudy of hydrogen bonding in adamantane-thiadiazole derivatives nih.gov
NCI AnalysisVisualization of non-covalent interactions in real spaceExploration of weak interactions in sulfonamide derivatives uomphysics.netresearchgate.net
DFT CalculationsInteraction energies and optimized geometriesCalculation of dimerization energies in coordination compounds nih.gov

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of 2-(Pyridin-2-yl)pyrimidine Metal Complexes

Metal complexes featuring this compound and its analogues act as potent catalysts in a variety of chemical reactions. The bidentate N,N-chelation of the ligand to a metal center creates a stable yet reactive environment, enabling transformations relevant to sustainable energy and chemical synthesis.

The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research for mitigating climate change. Rhenium(I) tricarbonyl complexes bearing diimine ligands, including those structurally related to this compound, have been identified as effective molecular catalysts for this process.

Complexes with pyridyl-triazole ligands, which share a similar N,N-coordination motif, have been studied for both electrocatalytic and photocatalytic CO₂ reduction. In photocatalytic systems using a mixed solvent of DMF and the sacrificial electron donor TEOA, these rhenium complexes demonstrate high selectivity for the reduction of CO₂ to carbon monoxide (CO). For instance, a complex based on 3-(pyridin-2-yl)-5-phenyl-l,2,4-triazole exhibits a CO selectivity of 97.9%.

Electrochemical studies reveal that the catalytic process is typically initiated by the reduction of the ligand. The catalytic wave for CO₂ reduction is often enhanced by the presence of a proton source, such as water or trifluoroethanol (TFE). Controlled potential electrolysis experiments with related rhenium pyridyl-triazole complexes have shown that CO is the major product, with Faradaic efficiencies approaching 100%. The stability and activity of these catalysts can be tuned by modifying the substituents on the ligand framework, highlighting the importance of the ligand's electronic structure in the catalytic cycle.

Table 1: Photocatalytic CO₂ Reduction Performance of Related Rhenium Complexes

Complex Ligand Product Selectivity (CO)
3-(2-pyridyl)-1,2,4-triazole 92.8%
3-(pyridin-2-yl)-5-phenyl-l,2,4-triazole 97.9%
2,2′-bipyridine-4,4′ dicarboxylic acid 99.0%

Data sourced from photocatalytic experiments in DMF:TEOA solution under visible light.

The photocatalytic production of hydrogen (H₂) from water is a promising strategy for solar energy storage. Ruthenium(II) complexes are widely used as photosensitizers (PS) in these systems. Derivatives of this compound, specifically 2,4-di(pyridin-2-yl)pyrimidine and 2,6-di(pyridin-2-yl)pyrimidine, have been incorporated into ruthenium complexes to create highly effective photosensitizers.

The presence of the pyrimidine (B1678525) ring in these ligands helps to stabilize the lowest unoccupied molecular orbital (LUMO) of the resulting ruthenium complex. This leads to several advantageous photophysical properties compared to analogous terpyridine complexes, including red-shifted light absorption and emission, longer excited-state lifetimes, and higher luminescence quantum yields. These improved properties make them more efficient at capturing light energy and initiating the electron transfer processes required for hydrogen evolution.

In hydrogen evolution experiments, ruthenium(II) complexes with these di(pyridin-2-yl)pyrimidine ligands have demonstrated significantly higher activity than traditional ruthenium(II) bis(terpyridine) complexes, especially under red-light irradiation. However, a trade-off has been observed between activity and stability, with some of the more active complexes showing a faster degradation, potentially due to competing decomposition pathways of the reduced photosensitizer.

Transfer hydrogenation (TH) is an important process in organic synthesis for the reduction of carbonyl compounds to alcohols. Ruthenium(II)-arene complexes containing bidentate polypyridyl ligands are effective catalysts for this transformation. While direct studies on this compound are limited, research on structurally similar pyridine-quinoline and pyridine-derived aldimine ligands provides strong evidence for its potential in this application.

Ruthenium(II) p-cymene (B1678584) complexes with ligands such as 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline successfully catalyze the transfer hydrogenation of ketones, like benzophenone, to their corresponding alcohols using 2-propanol as the hydrogen source. These reactions typically require a base, such as potassium isopropoxide, and can achieve high conversions in a few hours. The catalytic cycle is believed to proceed through the formation of a ruthenium(II) hydride species as the active catalyst. Kinetic studies on related systems have shown that the electronic and steric properties of the N,N-ligand significantly influence the catalytic activity and reaction rate.

Table 2: Catalytic Transfer Hydrogenation of Acetophenone with Related Ru(II) Complexes

Ligand in [Ru(η⁶-p-cymene)(N^N)Cl]⁺ Conversion (Time) Final TOF (h⁻¹)
8-Methyl-2-(pyridin-2-yl)quinoline Quantitative (~10 min) 1600
4-Methyl-2-(pyridin-2-yl)quinoline Quantitative (~10 min) 1600

Conditions: Acetophenone substrate, 2-propanol hydrogen donor, KOiPr base.

Acceptorless dehydrogenative coupling (ADC) is an atom-economical and environmentally friendly method for constructing complex molecules, such as N-heterocycles, from simple alcohol precursors, releasing only hydrogen and water as byproducts. Ruthenium complexes are among the most efficient catalysts for these reactions.

Ruthenium complexes supported by bidentate and tridentate nitrogen-containing ligands have been shown to catalyze the synthesis of pyridines, quinolines, and pyrimidines through ADC pathways. For example, a ruthenium complex with a P^N bidentate ligand can catalyze the multicomponent reaction of alcohols and amidines to form pyrimidines. Similarly, NNN-pincer ruthenium complexes are highly active in the coupling cyclization of secondary alcohols with amino alcohols to produce a broad scope of pyridine (B92270) and quinoline (B57606) derivatives. These reactions often proceed in the air with low catalyst loading. Although ligands directly incorporating this compound have not been extensively reported in this specific context, the proven efficacy of related N,N-chelating ligands in stabilizing active ruthenium centers suggests their strong potential for ADC catalysis.

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the synthesis of six-membered rings, including pyridines and pyrimidines. This method involves the atom-economical assembly of two alkyne molecules and a nitrile (for pyridines) or another nitrile/related species (for pyrimidines).

Rhodium, cobalt, and iridium complexes are commonly used to catalyze these transformations. For example, iridium-based catalysts can efficiently promote the cycloaddition of α,ω-diynes with a wide range of nitriles to generate pyridine rings. Similarly, gold complexes have been used to catalyze the [2+2+2] cycloaddition of ynamides with nitriles to yield 4-aminopyrimidines. While this compound itself is a product of such synthetic strategies, its metal complexes, particularly with catalytically active metals like rhodium or iridium, are potential candidates for catalyzing these and other cycloaddition reactions, such as the Diels-Alder reaction. The stable coordination environment provided by the ligand could help modulate the activity and selectivity of the metallic center in constructing complex heterocyclic frameworks.

Optoelectronic Materials and Fluorescent Applications

The π-deficient nature of the pyrimidine ring makes this compound and its derivatives attractive building blocks for organic optoelectronic materials. When incorporated into larger conjugated systems, this moiety can act as an electron acceptor, facilitating intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for fluorescence and other optical properties.

A series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been synthesized and their optical properties studied. Compounds featuring electron-donating groups on the arylvinyl substituent exhibit strong emission solvatochromism, where the color of the emitted light changes with the polarity of the solvent. This behavior is indicative of the formation of a charge-separated emitting state. Furthermore, these molecules demonstrate significant changes in color and luminescence upon protonation, making them potential candidates for colorimetric and luminescent pH sensors.

Metal complexes incorporating this compound analogues also show promising luminescent properties. For example, coordination polymers based on zinc and 2-(1,2,4-1H-triazol-3-yl)pyridine exhibit strong ligand-based blue-light emission. This emission can be tuned towards white light by doping with emissive lanthanide ions like Eu³⁺ (red) and Tb³⁺ (green), demonstrating the potential of these materials in solid-state lighting applications. Iridium(III) complexes based on 3-(pyridin-2-yl)-1,2,4-triazine ligands have also been shown to exhibit bright red luminescence.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-(2-pyridyl)-1,2,4-triazole
3-(pyridin-2-yl)-5-phenyl-l,2,4-triazole
2,2′-bipyridine-4,4′ dicarboxylic acid
2,4-di(pyridin-2-yl)pyrimidine
2,6-di(pyridin-2-yl)pyrimidine
6-bromo-4-phenyl-2-pyridin-2-yl-quinoline
8-Methyl-2-(pyridin-2-yl)quinoline
4-Methyl-2-(pyridin-2-yl)quinoline
4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidine
2-(1,2,4-1H-triazol-3-yl)pyridine

Luminescent Materials Based on Metal Complexes

The rigid structure and π-conjugated system of this compound and its analogues make them excellent scaffolds for constructing highly luminescent metal complexes. When coordinated with transition metals, these ligands can facilitate efficient energy transfer processes, leading to materials with tunable light-emitting properties.

Ruthenium(II) complexes incorporating nonsymmetric 2,6-di(pyridin-2-yl)pyrimidine ligands have been developed as photosensitizers. nih.gov The presence of the pyrimidine ring in these complexes helps to stabilize the lowest unoccupied molecular orbital (LUMO), which results in a red-shifted light emission and extended excited-state lifetimes. nih.gov Furthermore, these ruthenium complexes exhibit higher luminescence quantum yields compared to analogous complexes based on terpyridine ligands. nih.gov

Complexes with Group 11 metals, such as copper(I), also show interesting luminescent behaviors. For instance, copper(I) halide complexes with pyrimidine-based phosphine (B1218219) ligands can form various structures, including dimeric and tetrameric arrangements. acs.org The emission properties of these complexes are often attributed to triplet excited states, with higher-energy emissions arising from halide-to-ligand charge-transfer (XLCT) and lower-energy emissions originating from a mix of halide-to-metal charge-transfer (XMCT) and metal-centered excited states. acs.org Certain pyrimidine derivatives bearing spirofluorene substituents are known to exhibit intense blue light emission in both solution and solid states. researchgate.net

Table 1: Luminescent Properties of Metal Complexes Based on Pyrimidine Derivatives
Ligand Type Metal Ion Emission Wavelength (λem) Quantum Yield (ΦF) Reference
2,6-di(pyridin-2-yl)pyrimidine Ru(II) Red-shifted emission Higher than terpyridine analogues nih.gov
Pyrimidine-based phosphine Cu(I) Dual emissions (high and low energy) Not specified acs.org
Pyrimidine with spirofluorene Not specified 399-406 nm (solution) 0.37-0.63 researchgate.net
Pyrimidine with spirofluorene Not specified 416-443 nm (solid) Not specified researchgate.net

Electrochromic Applications of Coordination Polymers

Coordination polymers that incorporate this compound derivatives can exhibit electrochromism, the phenomenon of changing color in response to an applied electrical potential. This property is highly desirable for applications such as smart windows, displays, and sensors.

Metallo-supramolecular polyelectrolytes (MEPEs) have been self-assembled using rigid 2,6-bis(2-pyridyl)pyrimidine-based ligands and iron(II) ions. acs.orgnih.gov These materials can be fabricated into thin films of high optical quality on conductive substrates like indium tin oxide (ITO) glass. nih.gov The resulting films demonstrate reversible color changes driven by the Fe(II)/Fe(III) redox couple. For example, a polymer assembled from 5,5′-bis[2,6-bis(2-pyridyl)pyrimidin-4-yl]-2,2′-bithiophene and Fe(II) shows a distinct color transition from green to red. acs.orgnih.gov Another system, using 1,4-bis[2,6-bis(2-pyridyl)pyrimidin-4-yl]benzene as the ligand, switches from blue to colorless. acs.orgnih.gov These Fe-MEPEs are noted for their excellent stability, capable of undergoing more than 1000 switching cycles without significant degradation. rsc.org

Table 2: Electrochromic Properties of Fe(II) Metallo-Supramolecular Polyelectrolytes (MEPEs)
Ligand Metal Ion Color (Reduced State) Color (Oxidized State) Redox Potential (vs Fc+/Fc) Reference
5,5′-bis[2,6-bis(2-pyridyl)pyrimidin-4-yl]-2,2′-bithiophene Fe(II) Green Red 0.86 V acs.orgnih.gov
1,4-bis[2,6-bis(2-pyridyl)pyrimidin-4-yl]benzene Fe(II) Deep Blue Colorless 0.82 V acs.orgnih.gov

Sensor Technologies and Chemo/Bio-Sensors

The ability of the this compound scaffold to selectively bind with various chemical species makes it a powerful component in the design of chemosensors. By functionalizing the core structure, researchers can create molecules that signal the presence of specific ions or molecules through a detectable change in color or fluorescence.

Development of Chromogenic and Luminescent Sensors for Chemical Species

Chemosensors based on pyrimidine derivatives have been designed for the visual or spectrophotometric detection of a wide range of analytes.

Metal Ion Detection: A pyrimidine-based chemosensor, N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), was developed for the selective detection of ferric ions (Fe³⁺). wu.ac.th Upon binding with Fe³⁺, the sensor exhibits a clear color change and a "turn-off" fluorescence response. wu.ac.th Similarly, a pyridine-dicarbohydrazide based sensor allows for the "naked-eye" colorimetric recognition of cupric ions (Cu²⁺). rsc.org

Anion Detection: The same pyridine-dicarbohydrazide sensor is also capable of detecting biologically important anions, including adenosine (B11128) monophosphate (AMP²⁻), fluoride (B91410) (F⁻), and acetate (B1210297) (AcO⁻), in a mixed aqueous solution. rsc.org

pH Sensing: A series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have demonstrated utility as both colorimetric and luminescent pH sensors. acs.org These molecules show dramatic changes in color and luminescence upon protonation by an acid, effectively switching their optical properties. acs.org

Potentiometric Ion-Selective Electrodes

Potentiometric ion-selective electrodes (ISEs) are devices that measure the activity of a specific ion in a solution. The core of an ISE is a membrane containing an ionophore—a molecule that selectively binds to the target ion. While specific examples of this compound being used as an ionophore in ISEs are not prominent in recent literature, structurally related N-heterocyclic chelating agents like 2,2'-bipyridyl and 1,10-phenanthroline (B135089) have been successfully employed. nih.gov These molecules are used to create sensing layers that can selectively detect iron ions (Fe²⁺ or Fe³⁺). nih.gov The principle relies on the selective complexation of the target ion by the chelating agent within the electrode membrane, which generates a potential difference that can be measured and correlated to the ion's concentration. nih.govsigmaaldrich.com The development of ISEs is an attractive approach for ion detection due to their simplicity, low cost, and high selectivity. nih.gov

Fluorescence Sensors for Metal Ions

Fluorescence-based sensing offers high sensitivity and is a widely used technique for detecting trace amounts of metal ions. The this compound framework is a key component in many fluorescent sensors.

"Turn-Off" Sensing: As mentioned previously, the PTC sensor for Fe³⁺ operates on a fluorescence quenching or "turn-off" mechanism. wu.ac.th The fluorescence emission of the sensor is dampened upon complexation with the ferric ion. wu.ac.th

"Turn-On" Sensing: Conversely, "turn-on" sensors exhibit an increase in fluorescence upon binding to the target analyte. A probe based on a pyridine Schiff base was designed for the selective detection of cadmium ions (Cd²⁺), showing a significant enhancement of fluorescence. rsc.org This type of sensor is particularly advantageous as it produces a signal against a dark background, leading to higher sensitivity. The detection limit for Cd²⁺ with this probe was found to be 0.12 μM. rsc.org Similarly, fluorescent probes for zinc (Zn²⁺) have been developed that operate via a "turn-on" mechanism. rsc.org

Multi-Ion Sensing: Some sensors can detect multiple ions with distinct responses. A fluorescence sensor based on a different pyridine derivative was shown to identify several toxic heavy metal ions, including Cr²⁺, Co²⁺, and Cu²⁺, by producing unique fluorometric responses for each ion. mdpi.com

Table 3: Performance of Sensors Based on Pyridine-Pyrimidine Derivatives
Sensor Type Target Analyte Mechanism Detection Limit (LOD) Reference
Chromogenic & Fluorescent Fe³⁺ Color change & Fluorescence "turn-off" 1.24 µM (fluorescence) wu.ac.th
Colorimetric Cu²⁺ Color change 0.12 µM rsc.org
Colorimetric AMP²⁻ Color change 0.08 µM rsc.org
Fluorescent Cd²⁺ Fluorescence "turn-on" 0.12 µM rsc.org
Fluorescent Zn²⁺ Fluorescence "turn-on" 32 nM rsc.org
Fluorescent Cr²⁺, Co²⁺, Cu²⁺ Unique fluorescence intensity change Not specified mdpi.com

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Advanced Functionalization Strategies

Future research will undoubtedly focus on the development of more efficient, scalable, and environmentally benign synthetic routes to access the 2-(Pyridin-2-yl)pyrimidine core and its derivatives. While established methods exist, there is a continuous drive for innovation in synthetic methodology.

One promising avenue is the expansion of palladium-catalyzed cross-coupling reactions. For instance, the Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes has been shown to be an effective method for C2-arylation and alkenylation of the pyrimidine (B1678525) ring. researcher.liferesearchgate.netsemanticscholar.org Further exploration of different coupling partners and catalyst systems could lead to a wider range of functionalized derivatives. Similarly, the Negishi cross-coupling has been successfully employed for the scalable synthesis of intermediates like 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977), demonstrating its industrial potential. rsc.org

Moreover, late-stage functionalization through C-H activation is a rapidly evolving field that holds immense promise for modifying the this compound scaffold. researchgate.netnih.gov Developing regioselective C-H activation strategies would allow for the direct introduction of various functional groups onto the pyridine (B92270) or pyrimidine rings, bypassing the need for pre-functionalized starting materials. rsc.orgnih.govrsc.org This would significantly streamline the synthesis of complex derivatives for various applications.

Below is a table summarizing some of the promising synthetic strategies for future exploration:

Synthetic StrategyPotential AdvantagesKey Research Focus
Palladium-Catalyzed Cross-Coupling High efficiency, broad functional group toleranceExploration of novel catalysts and coupling partners
Negishi Cross-Coupling Scalability for industrial applicationsOptimization of reaction conditions for large-scale synthesis
C-H Activation Atom economy, late-stage functionalizationDevelopment of highly regioselective catalytic systems

Exploration of Complex Coordination Architectures and Multi-Metallic Systems

The bidentate chelating nature of this compound makes it an excellent ligand for the construction of sophisticated coordination complexes and multi-metallic systems. Future research in this area will likely move towards the design and synthesis of novel architectures with tailored properties.

The formation of heteroleptic complexes, where this compound is combined with other ligands, offers a powerful strategy to fine-tune the electronic and photophysical properties of the resulting metal complexes. rsc.orgacs.org For example, ruthenium(II) heteroleptic complexes containing substituted 4-(2-pyridyl)pyrimidine ligands have been synthesized and their spectroscopic and electrochemical properties investigated. rsc.org The synthesis of binuclear metal complexes, such as those with copper(II), also presents an interesting avenue for exploring magnetic and catalytic properties arising from metal-metal interactions. scirp.org

Furthermore, the use of this compound and its derivatives as building blocks for coordination polymers and metal-organic frameworks (MOFs) is a burgeoning area of research. whiterose.ac.uk These materials have potential applications in gas storage, separation, and catalysis. Future efforts will likely focus on designing MOFs with specific topologies and functionalities by judiciously choosing the metal nodes and modifying the this compound linker.

Integration of this compound Scaffolds into Emerging Functional Materials

The unique photophysical and electronic properties of this compound and its metal complexes make them highly attractive for incorporation into a variety of functional materials. A significant area of future research will be the development of novel materials for optoelectronic and sensing applications.

In the field of organic light-emitting diodes (OLEDs), pyrimidine derivatives have already demonstrated considerable promise. nih.gov The electron-deficient nature of the pyrimidine ring can be harnessed to create efficient charge-transporting and emissive materials. Future work will involve the design and synthesis of new this compound-based emitters and host materials with improved efficiency, stability, and color purity.

Another exciting direction is the development of this compound-based sensors. The ability of the ligand to coordinate with metal ions can be exploited to design chemosensors for the detection of specific analytes. For example, ruthenium complexes with 2,4-di(pyridin-2-yl)pyrimidine-based ligands have been investigated as photosensitizers for hydrogen photoevolution, indicating their potential in energy-related applications. nih.gov The luminescent properties of these complexes can be modulated by the binding of a target molecule, leading to a measurable optical response. acs.orgmdpi.com

The following table highlights potential applications of this compound in functional materials:

Material TypeApplicationKey Properties to Optimize
OLEDs Displays, solid-state lightingHigh quantum efficiency, long operational lifetime, color tuning
Chemosensors Environmental monitoring, medical diagnosticsHigh sensitivity and selectivity, rapid response time
Photocatalysts Solar energy conversion, organic synthesisEfficient light harvesting, high catalytic activity and stability

In-depth Mechanistic Investigations of Catalytic and Photophysical Processes

A deeper understanding of the fundamental mechanisms governing the catalytic and photophysical processes of this compound-containing systems is crucial for their rational design and optimization. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

For catalytic applications, it is essential to unravel the catalytic cycle, identify the active species, and understand the factors that control selectivity and efficiency. For instance, in palladium-catalyzed reactions, understanding the oxidative addition, transmetalation, and reductive elimination steps involving the this compound ligand is key to improving catalyst performance. acs.org

In the realm of photophysics, detailed studies are needed to understand the nature of the excited states and the pathways of energy transfer and relaxation in this compound metal complexes. acs.org Techniques such as time-resolved spectroscopy and quantum chemical calculations can provide valuable insights into the radiative and non-radiative decay processes, which is critical for the design of efficient luminescent materials. The study of ruthenium(II) complexes, for example, has shown that the pyrimidine ring stabilizes the lowest unoccupied molecular orbital, leading to red-shifted emission and longer excited-state lifetimes compared to analogous terpyridine complexes. nih.gov

Advanced Computational Modeling for Predictive Design and Property Optimization

Advanced computational modeling is poised to play an increasingly important role in accelerating the discovery and development of new this compound-based molecules and materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have already proven to be powerful tools for investigating the electronic structure, spectroscopic properties, and reactivity of these systems. whiterose.ac.ukijcce.ac.irnih.govnih.govdergipark.org.tracs.org

Future research will likely leverage these methods for the predictive design of molecules with desired properties. For example, DFT calculations can be used to screen virtual libraries of this compound derivatives to identify candidates with optimal electronic properties for a specific application. TD-DFT can be employed to predict the absorption and emission spectra of new metal complexes, guiding the synthesis of materials with specific colors of luminescence. ijcce.ac.ir

Furthermore, the application of machine learning and artificial intelligence in materials discovery is a rapidly growing field. researchgate.netneurips.ccnih.govresearchgate.netchemrxiv.org By training machine learning models on existing experimental and computational data, it may be possible to predict the properties of new this compound derivatives with high accuracy and at a fraction of the cost of traditional methods. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of these molecules with their biological or material properties, facilitating the design of more potent or efficient compounds. nih.gov Molecular dynamics simulations can provide insights into the behavior of these molecules in complex environments, such as in solution or within a material matrix. nih.govresearchgate.netnih.govpysimm.org

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.2–8.5 ppm for pyridinyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weights (e.g., [M+H]⁺ at m/z 456.12 for a derivative) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles (e.g., C–N bond distances of 1.33–1.37 Å) .

How can computational methods predict the binding modes of this compound derivatives to enzyme targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., methionine aminopeptidase-1) using PyMOL for visualization .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions on the pyrimidine ring .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

What strategies improve selectivity in enzyme inhibition for pyridinylpyrimidine-based compounds?

Q. Advanced

  • Fragment-Based Design : Introduce bulky substituents (e.g., tert-butyl groups) to block non-target binding pockets .
  • Isosteric Replacement : Replace oxygen with sulfur in sulfonyl groups to modulate hydrogen bonding .
  • Co-crystallization Studies : Resolve target-ligand complexes (e.g., with SHELX-refined structures) to guide modifications .

How should researchers handle crystallographic disorder in X-ray structures of pyridinylpyrimidine derivatives?

Q. Advanced

  • Multi-Refinement Cycles : Use SHELXL to refine occupancy ratios for disordered atoms (e.g., solvent molecules in lattice voids) .
  • Twinned Data Correction : Apply HKL-3000 or CrysAlis PRO to deconvolute overlapping reflections .
  • Temperature Factor Analysis : B-factor thresholds (< 80 Ų) ensure reliable atomic displacement parameters .

What are the key steps in multi-step synthesis of this compound derivatives with heterocyclic fused rings?

Q. Basic

Core Formation : Condense pyridine-2-carboxaldehyde with thiourea under acidic conditions to form the pyrimidine ring .

Functionalization : Introduce substituents via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .

Purification : Sequential column chromatography (silica gel, eluent: EtOAc/hexane) isolates intermediates .

How can stability studies assess the shelf-life of this compound derivatives under varying pH and temperature?

Q. Advanced

  • Forced Degradation : Expose compounds to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via LC-MS .
  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months; monitor purity by HPLC .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax 260–280 nm) under ICH Q1B guidelines .

What experimental designs validate target engagement of pyridinylpyrimidine derivatives in cellular models?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., kinases) after compound treatment .
  • RNA Interference (RNAi) : Knock down putative targets (e.g., DNMT1) and compare compound efficacy in siRNA-treated vs. control cells .
  • BRET/FRET Assays : Quantify real-time target-ligand interactions in live cells .

How can researchers address low solubility of pyridinylpyrimidine derivatives in biological assays?

Q. Advanced

  • Salt Formation : Convert free bases to hydrochloride salts (e.g., this compound dihydrochloride) .
  • Nanoparticle Formulation : Encapsulate compounds in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.